4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 437.96 g/mol. This compound is classified under sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used in medicinal chemistry.
The compound is documented in various chemical databases, including BenchChem and PubChem, where it is available for research purposes. Its synthesis and properties have been explored in the context of organic chemistry and medicinal applications.
4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide belongs to the class of imidazole derivatives, which are known for their biological activities. It also falls under the category of thioether compounds due to the presence of a sulfur atom bonded to an aromatic ring.
The synthesis of 4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 3-chlorobenzyl thiol, which is then reacted with an imidazole derivative under controlled conditions.
The reaction conditions often include:
The final product can be purified through recrystallization or chromatography to meet research-grade specifications.
The molecular structure of 4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can be represented using various notations:
InChI=1S/C19H20ClN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
The compound's structure features:
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
Major products from these reactions may include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions applied.
Key physical properties include:
Chemical properties encompass:
Further analyses such as melting point, boiling point, and density were not provided in the available data but are crucial for practical applications in laboratory settings.
4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
This compound represents a valuable resource for researchers exploring its unique chemical properties and potential applications across multiple disciplines.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: